

# Technical Guide: Physicochemical Properties of 2-(Trichloromethyl)benzonitrile

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## Compound of Interest

Compound Name: 2-(Trichloromethyl)benzonitrile

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## Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-(Trichloromethyl)benzonitrile**. Due to the limited availability of experimental data for this specific compound, this document also includes computed properties and information on related compounds to offer a broader context for its potential applications in research and development. This guide is intended to serve as a foundational resource for professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

## Introduction

**2-(Trichloromethyl)benzonitrile** is an aromatic organic compound featuring a nitrile group and a trichloromethyl group attached to a benzene ring in an ortho configuration. The presence of the electron-withdrawing trichloromethyl group and the synthetically versatile nitrile functionality suggests its potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials. This document summarizes its chemical identity, computed physicochemical properties, and available safety information.

## Chemical and Physical Properties

While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the public domain, a summary of its key identifiers and

computed properties is presented below.[\[1\]](#)

## Identifiers and Structure

Property	Value	Source
IUPAC Name	2-(trichloromethyl)benzonitrile	PubChem <a href="#">[2]</a>
CAS Number	2635-68-9	PubChem <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> Cl <sub>3</sub> N	PubChem <a href="#">[2]</a>
Molecular Weight	220.48 g/mol	ChemicalBook <a href="#">[3]</a>
Canonical SMILES	<chem>C1=CC=C(C(=C1)C#N)C(Cl)(Cl)Cl</chem>	PubChem <a href="#">[2]</a>
InChI	InChI=1S/C8H4Cl3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H	PubChem <a href="#">[2]</a>
InChIKey	GBKJYWAWSNXSIQ-UHFFFAOYSA-N	PubChem <a href="#">[2]</a>

## Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of **2-(Trichloromethyl)benzonitrile**, which can provide insights into its behavior in various systems.

Property	Value	Source
XLogP3	3.5	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	218.940932	PubChem[2]
Monoisotopic Mass	218.940932	PubChem[2]
Topological Polar Surface Area	23.8 Å <sup>2</sup>	PubChem[2]
Heavy Atom Count	12	PubChem[2]
Complexity	200	PubChem[2]

## Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **2-(Trichloromethyl)benzonitrile** are not readily available in peer-reviewed literature. However, the synthesis of the structurally similar compound, 2-(Trifluoromethyl)benzonitrile, can provide a potential methodological framework.

## Exemplary Synthesis of a Related Compound: 2-(Trifluoromethyl)benzonitrile

A reported synthesis of 2-(Trifluoromethyl)benzonitrile involves the reaction of 2-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride.[4]

### Experimental Protocol:

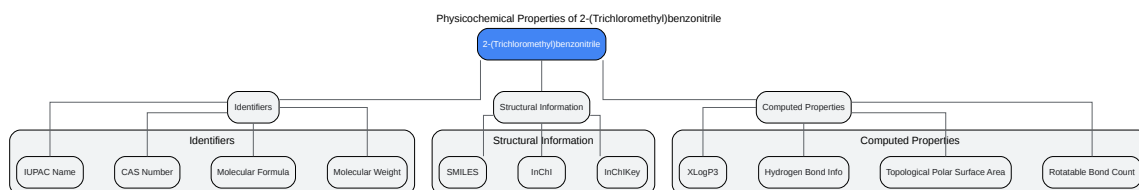
- To a dried 30 mL reaction tube equipped with a stirring bar, add 2-trifluoromethylbenzaldehyde (2.0 mmol, 1.0 equiv), hydroxylamine hydrochloride (153 mg, 2.2 mmol), sodium carbonate (117 mg, 1.1 mmol), and DMSO (10 mL, 0.2 M).[4]
- Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).[4]

- Upon complete consumption of the aldehyde, add another portion of sodium carbonate (1.06 g, 10 mmol) to the mixture and seal the reaction tube.[4]
- Slowly bubble sulfuryl fluoride ( $\text{SO}_2\text{F}_2$ ) gas through the reaction mixture using a balloon at room temperature for 12 hours with stirring.[4]
- Dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).[4]
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.[4]
- Purify the residue by silica gel chromatography using a mixture of petroleum ether/ethyl acetate (10:1, v/v) as the eluent to obtain 2-(Trifluoromethyl)benzonitrile.[4]

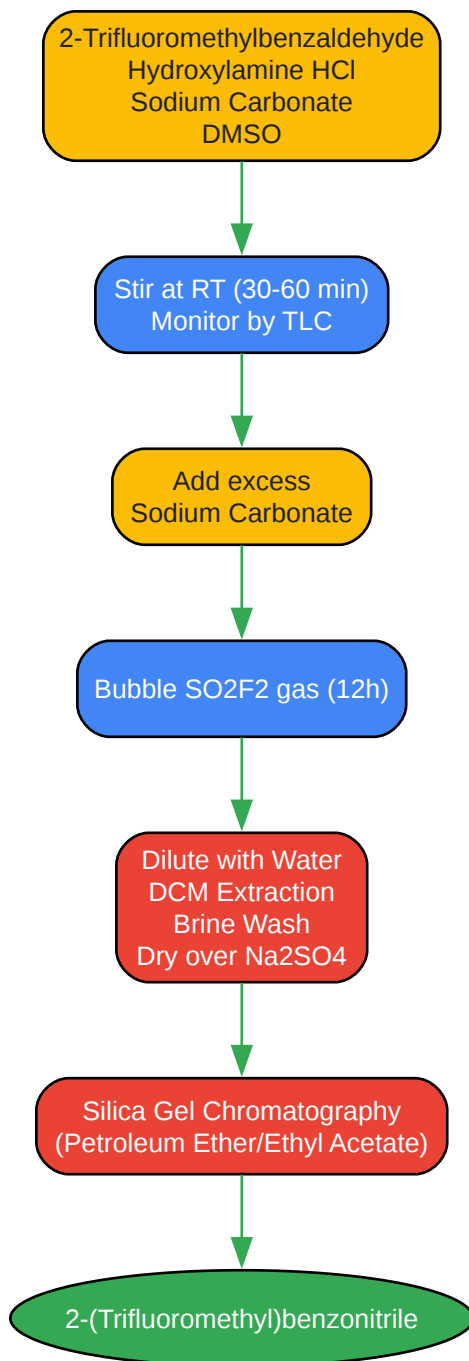
Note: This protocol is for the synthesis of 2-(Trifluoromethyl)benzonitrile and would require significant modification and optimization for the synthesis of **2-(Trichloromethyl)benzonitrile**, likely involving a different chlorinating agent in place of a fluorinating one.

## Visualizations

## Logical Relationship of Physicochemical Data



## Synthetic Workflow for 2-(Trifluoromethyl)benzonitrile

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## References

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